N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine is a compound that features a trifluoromethyl group attached to a pyrimidine ring
Mechanism of Action
Target of Action
Pyrimidin-2-amines are a class of compounds that have been studied for their potential biological activities. For example, some pyrimidin-2-amine derivatives have been found to inhibit certain kinases , which are enzymes that play key roles in signal transduction pathways in cells.
Result of Action
The cellular effects of this compound would depend on the specific kinases it inhibits. In general, kinase inhibitors can affect cell growth and proliferation, and they are often studied for their potential as cancer therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving trifluoromethylated compounds.
Industry: It is used in the production of materials with specific properties, such as increased stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-4-(trifluoromethyl)pyridine-2-amine
- N-(cyclopropylmethyl)-4-(trifluoromethyl)imidazole-2-amine
- N-(cyclopropylmethyl)-4-(trifluoromethyl)benzene-2-amine
Uniqueness
N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific combination of a cyclopropylmethyl group and a trifluoromethyl group attached to a pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-3-4-13-8(15-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHRRXNJBQXLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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